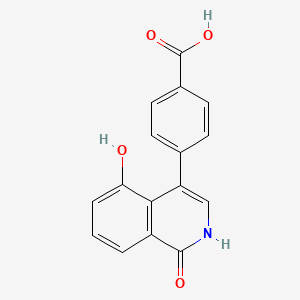

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid

説明

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is a benzoic acid derivative featuring a fused isoquinolinone ring system substituted with a hydroxyl group at the 5-position and a ketone at the 1-position. The isoquinolinone scaffold is known for its electron-deficient aromatic system, which may facilitate π-π stacking interactions, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and solubility in polar solvents .

特性

CAS番号 |

656234-18-3 |

|---|---|

分子式 |

C16H11NO4 |

分子量 |

281.26 g/mol |

IUPAC名 |

4-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzoic acid |

InChI |

InChI=1S/C16H11NO4/c18-13-3-1-2-11-14(13)12(8-17-15(11)19)9-4-6-10(7-5-9)16(20)21/h1-8,18H,(H,17,19)(H,20,21) |

InChIキー |

DOFPRTORNUDNBD-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid typically involves the reaction of 4-hydroxy-2(1H)-quinolinones with appropriate reagents. One common method includes the use of 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst such as pyridine 2,6-bis-(5′,5′-diphenyloxazoline) (PYBOX-DIPH)/Zn(OTf)2 complex along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .

化学反応の分析

Types of Reactions

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the oxo group can produce alcohols .

科学的研究の応用

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of specialty chemicals and materials

作用機序

The mechanism of action of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The benzoic acid moiety can also participate in various biochemical pathways, contributing to its overall biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid with structurally related compounds, focusing on key differences in functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Structural and Electronic Differences

- Isoquinolinone vs. Benzimidazole/Triazole Systems: The target compound’s isoquinolinone ring is a fused bicyclic system with a ketone group, conferring rigidity and electron-deficient aromaticity. This contrasts with the benzimidazole derivative (), which contains a nitrogen-rich aromatic system capable of hydrogen bonding via its amine substituents . The triazole derivative () features a five-membered heterocycle with a lactam-like structure (triazolone), which may exhibit stronger electron-withdrawing effects than isoquinolinone .

- Substituent Effects on Acidity: The hydroxyl group at the 5-position of the target compound likely increases its acidity compared to 4-hydroxybenzoic acid (pKa ~4.5) , though the isoquinolinone’s electron-withdrawing nature may further lower the pKa of the benzoic acid moiety. In contrast, the triazole derivative’s lactam group could enhance acidity via resonance stabilization of the deprotonated form .

生物活性

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It consists of a benzoic acid moiety linked to a dihydroisoquinoline derivative, which is believed to contribute to its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid may possess similar properties. The mechanism often involves the inhibition of bacterial enzymes crucial for cell wall synthesis, leading to cell death.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests a potential application in treating inflammatory diseases.

Antitumor Activity

Several studies have investigated the antitumor effects of isoquinoline derivatives. For instance, a related compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Preliminary data on 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid indicates it may also promote apoptosis in specific cancer cell lines.

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.

- Cytokine Modulation : The ability to modulate cytokine release suggests a mechanism by which the compound can exert anti-inflammatory effects.

- Induction of Apoptosis : Activation of apoptotic pathways may be a critical mechanism for its antitumor activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on various isoquinoline derivatives demonstrated that modifications at specific positions significantly enhanced antimicrobial activity. The findings suggest that structural variations can lead to improved efficacy against resistant strains.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid resulted in a marked decrease in inflammatory markers, supporting its potential as an anti-inflammatory agent.

Case Study 3: Antitumor Potential

Research focusing on cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, evidenced by increased caspase activity and DNA fragmentation analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。